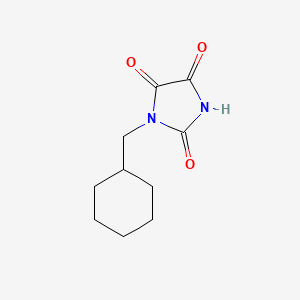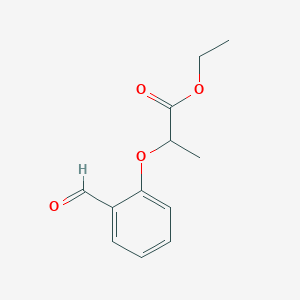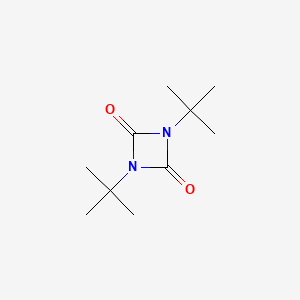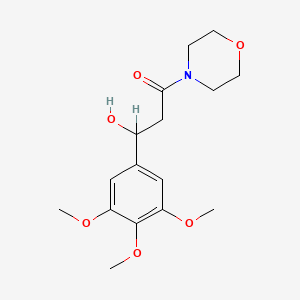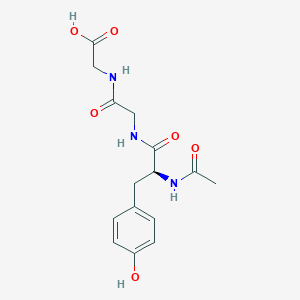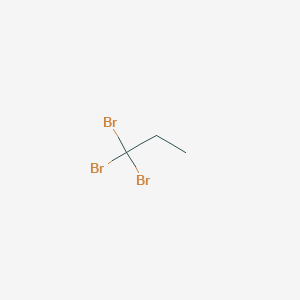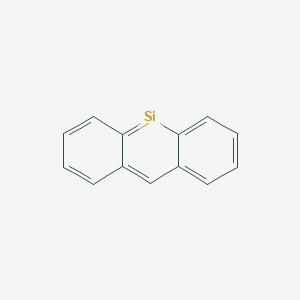
9-Silaanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Silaanthracene is a silicon-containing aromatic compound that belongs to the class of silaaromatic compounds. It is structurally similar to anthracene, with a silicon atom replacing one of the carbon atoms in the central ring. This modification imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Silaanthracene typically involves the use of kinetically stabilized intermediates to prevent unwanted side reactions. One common method is the reaction of a silicon-containing precursor with polycyclic aromatic hydrocarbons. For example, a kinetically stabilized this compound can be synthesized through a [4+2] cycloaddition reaction with anthracene derivatives .
Industrial Production Methods: The use of protective groups and controlled reaction conditions are crucial to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Silaanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions
Major Products Formed: The major products of these reactions include siloxanes, silanes, and various substituted silaaromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
9-Silaanthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-Silaanthracene exerts its effects is primarily through its interactions with other molecules via its silicon atom. The silicon atom can participate in various bonding interactions, including coordination with metals and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical synthesis and materials science .
Comparison with Similar Compounds
Silabenzene: Another silaaromatic compound with a silicon atom replacing a carbon atom in benzene.
1-Silanaphthalene: A silicon-containing naphthalene derivative.
2-Silanaphthalene: Another naphthalene derivative with silicon substitution.
Uniqueness: 9-Silaanthracene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
23636-28-4 |
|---|---|
Molecular Formula |
C13H9Si |
Molecular Weight |
193.29 g/mol |
InChI |
InChI=1S/C13H9Si/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
InChI Key |
IMKBRORYCUZIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Si]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


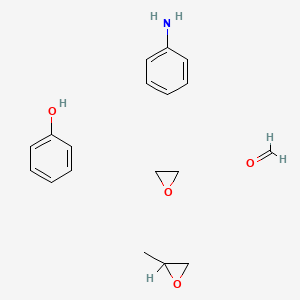
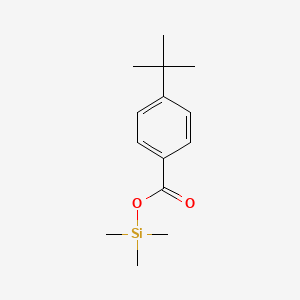

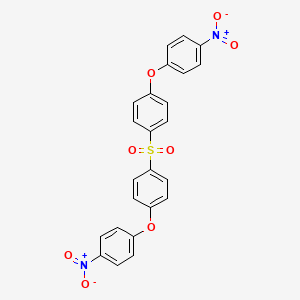
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
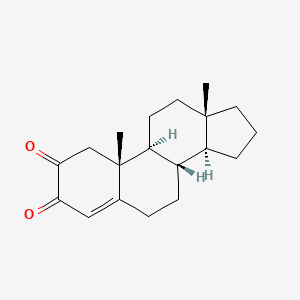
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
